molecular formula C17H26N4O2 B3007279 4-Methoxy-1'-(5-methylpyrazine-2-carbonyl)-1,4'-bipiperidine CAS No. 1705200-35-6

4-Methoxy-1'-(5-methylpyrazine-2-carbonyl)-1,4'-bipiperidine

Cat. No. B3007279
CAS RN: 1705200-35-6
M. Wt: 318.421
InChI Key: APDGFKIOALEYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-Methoxy-1'-(5-methylpyrazine-2-carbonyl)-1,4'-bipiperidine involves several steps and key intermediates. In one study, a series of bicyclohydantoin-arylpiperazines were prepared, demonstrating the importance of the alkyl chain length between the arylpiperazine and the hydantoin moiety for receptor affinity and selectivity . Another research describes the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters through a Mannich reaction, followed by methylation and oximation, and then conjugation with substituted benzoyl chlorides . Additionally, a new synthesis route for 4-methoxy-2,3,5-trimethylpyridine, a building block for gastric-acid inhibiting compounds, was reported, involving condensation, phosphoryl chloride reaction, and selective hydrogenolysis .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. For instance, the newly synthesized oxime esters were characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectroscopy . Similarly, the spectral data of 1-hydroxypiperazine-2,5-diones, which are structurally related to the bipiperidine compounds, were analyzed using circular dichroism (CD), 1H NMR, IR, and UV spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. The Mannich reaction is used to create the piperidin-4-one core, which is then further modified through methylation and oximation . The synthesis of 4-methoxy-2,3,5-trimethylpyridine involves a condensation reaction, followed by a reaction with phosphoryl chloride and selective hydrogenolysis to introduce the methoxy group .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the functional groups present. For example, the length of the alkyl chain in bicyclohydantoin-arylpiperazines affects the affinity for 5-HT1A and alpha 1 receptors . The oxime esters synthesized in another study showed significant antioxidant and antimicrobial activities, indicating the impact of the piperidin-4-one core and the substituted benzoyl groups on their biological properties .

Scientific Research Applications

Synthesis and Pharmacological Applications

4-Methoxy-1'-(5-methylpyrazine-2-carbonyl)-1,4'-bipiperidine is a compound of interest due to its structural complexity and potential pharmacological properties. Research in this area explores the synthesis of related compounds and their binding affinities to various receptors, indicating potential applications in drug development.

  • Serotonin Receptor Affinity : A study by Łażewska et al. (2019) involved the design and synthesis of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines to evaluate their role as linkers in compounds for the human serotonin 5-HT6 receptor affinity. This research illustrates the potential of structurally similar compounds in developing new ligands for serotonin receptors, which can be pivotal in treating neurological disorders. Łażewska et al., 2019.

  • Corrosion Inhibition : Yadav et al. (2016) investigated pyranopyrazole derivatives for their corrosion inhibition performance on mild steel in HCl solution, highlighting the importance of such compounds in industrial applications. While not directly related to 4-Methoxy-1'-(5-methylpyrazine-2-carbonyl)-1,4'-bipiperidine, this study underscores the broader utility of complex organic molecules in corrosion prevention strategies. Yadav et al., 2016.

  • Neurological Receptor Research : Enguehard-Gueiffier et al. (2006) synthesized novel 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines and evaluated their affinities for dopamine, serotonin, and adrenergic receptor subtypes. This research is indicative of the potential applications of similar compounds in understanding receptor interactions and the development of drugs targeting specific neurological pathways. Enguehard-Gueiffier et al., 2006.

Organic Chemistry and Material Science

In addition to pharmacological applications, compounds like 4-Methoxy-1'-(5-methylpyrazine-2-carbonyl)-1,4'-bipiperidine serve as pivotal intermediates or motifs in organic synthesis, demonstrating their versatility in constructing complex molecular architectures for various applications.

  • Catalysis and Synthesis : Takács et al. (2014) explored alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, showcasing the role of such compounds in facilitating novel synthetic routes for producing carboxamides and ketocarboxamides. This illustrates the compound's potential utility in synthetic organic chemistry, particularly in catalysis. Takács et al., 2014.

  • Material Science : The study by Yoshida et al. (1992) on the oxidation of polymeric terminal diols with iron(III) or copper(II) salts mediated by nitroxyl radicals demonstrates the broader application of organic compounds in material science, particularly in polymer modification and synthesis. Yoshida et al., 1992.

Mechanism of Action

The compound “4-Methoxy-1’-(5-methylpyrazine-2-carbonyl)-1,4’-bipiperidine” acts as an inhibitor of PARP7 . In the context of AHR signaling, PARP7 acts as a negative feedback mechanism to regulate the expression of P4501A1 and P4501B1 .

Future Directions

The patent application for “4-Methoxy-1’-(5-methylpyrazine-2-carbonyl)-1,4’-bipiperidine” was filed with the patent office on 2019-10-31 for its use as a PARP7 inhibitor . The applicant listed for this patent is Ribon Therapeutics Inc . This suggests that the compound may have potential future applications in the treatment of cancer.

properties

IUPAC Name

[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-13-11-19-16(12-18-13)17(22)21-7-3-14(4-8-21)20-9-5-15(23-2)6-10-20/h11-12,14-15H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDGFKIOALEYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1'-(5-methylpyrazine-2-carbonyl)-1,4'-bipiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.